

# Spectroscopic Profile of 6-Chloro-3-methyluracil: A Technical Guide

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## Compound of Interest

Compound Name: 6-Chloro-3-methyluracil

Cat. No.: B041288

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **6-Chloro-3-methyluracil** (CAS No: 4318-56-3), a pivotal intermediate in pharmaceutical synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for researchers in drug discovery and development.

## Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for **6-Chloro-3-methyluracil**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
12.4	broad singlet	1H	N-H
5.90	singlet	1H	C <sub>5</sub> -H
3.10	singlet	3H	N-CH <sub>3</sub>

Solvent: DMSO- $d_6$ , Frequency: 400 MHz

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Assignment
163.61	C <sub>4</sub> =O
161.24	C <sub>2</sub> =O
156.26	C <sub>6</sub> -Cl
82.71	C <sub>5</sub>
29.10	N-CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>, Frequency: 101 MHz

**Table 3: Mass Spectrometry (GC-MS) Data**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Note
160	2nd Highest	Molecular Ion [M] <sup>+</sup>
68	Top Peak	Fragment Ion
40	3rd Highest	Fragment Ion

Source: NIST Mass Spectrometry Data Center

**Table 4: Predicted Infrared (IR) Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3200-3100	Medium	N-H Stretch	Amide
3050-3000	Medium	C-H Stretch	Aromatic/Vinylic
2950-2850	Medium	C-H Stretch	Methyl
~1710	Strong	C=O Stretch	Amide (C4=O)
~1670	Strong	C=O Stretch	Amide (C2=O)
~1600	Medium	C=C Stretch	Alkene
~1450	Medium	C-H Bend	Methyl
~750	Strong	C-Cl Stretch	Chloroalkene

Note: This table is based on characteristic infrared absorption frequencies for the functional groups present in **6-Chloro-3-methyluracil**, as specific experimental data was not available in public databases.

## Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher.

- **Sample Preparation:** A sample of 5-10 mg of **6-Chloro-3-methyluracil** is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **<sup>1</sup>H NMR Acquisition:** Proton NMR spectra are acquired with a sufficient number of scans to achieve a high signal-to-noise ratio. Key parameters include a spectral width of

approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

- **$^{13}\text{C}$  NMR Acquisition:** Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is generally required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** For solid samples like **6-Chloro-3-methyluracil**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

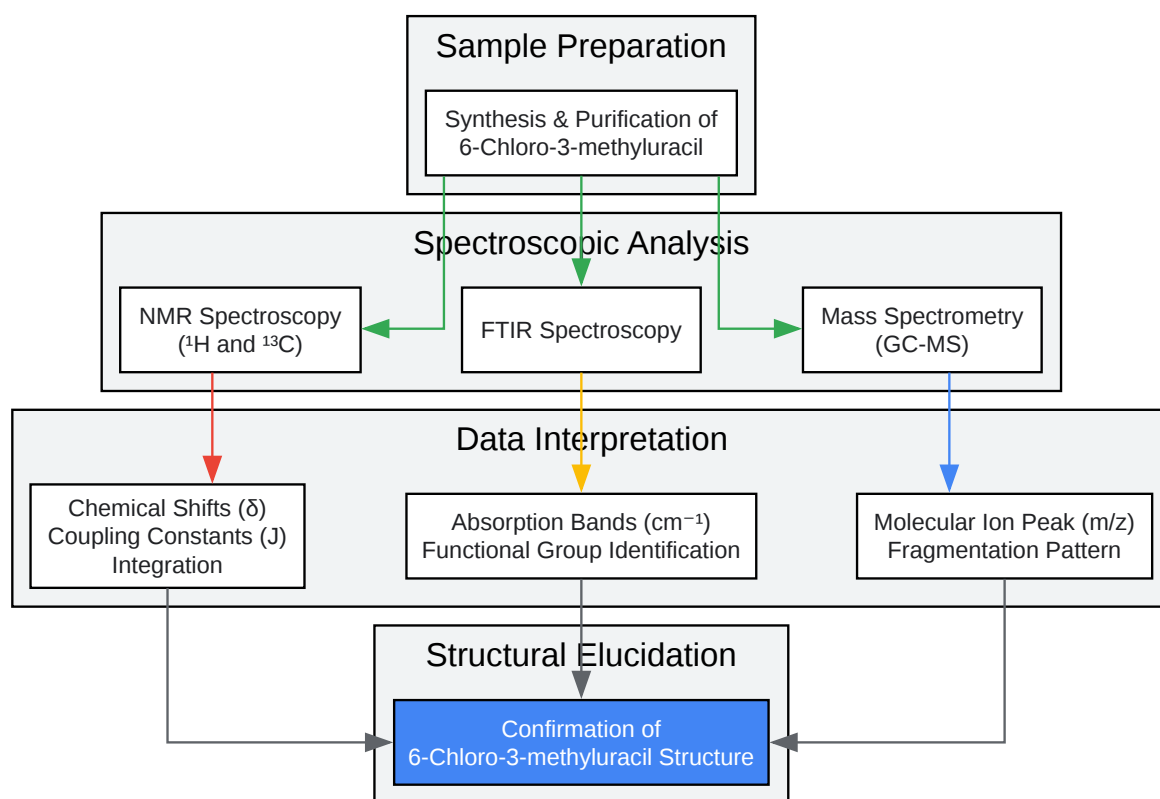
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

- **Sample Introduction:** For GC-MS analysis, the sample is dissolved in a volatile organic solvent and injected into the gas chromatograph. The GC separates the sample from the solvent and any impurities before it enters the mass spectrometer.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.

## Visualizations

### Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **6-Chloro-3-methyluracil**.

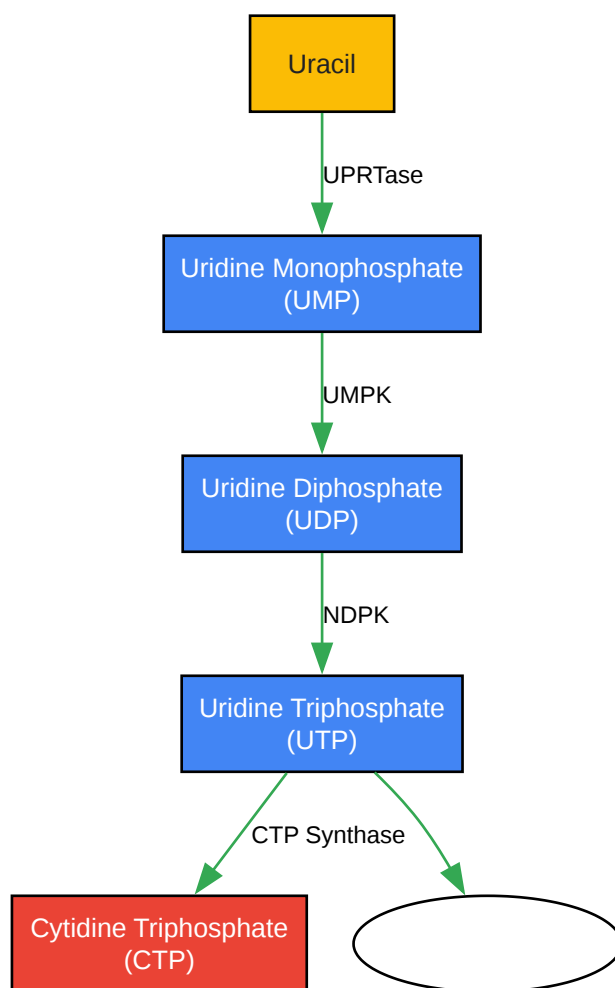


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*A logical workflow for the spectroscopic analysis of **6-Chloro-3-methyluracil**.*

### Signaling Pathway Context: Uracil Metabolism

**6-Chloro-3-methyluracil** is a derivative of uracil, a fundamental component of nucleic acids. Understanding the metabolic pathways of uracil is crucial in drug development, particularly in oncology and virology. The following diagram outlines a simplified representation of the pyrimidine salvage pathway, where uracil is recycled.



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*A simplified diagram of the uracil salvage pathway.*

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